![molecular formula C24H22N4OS2 B2936835 1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1184975-20-9](/img/structure/B2936835.png)
1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H22N4OS2 and its molecular weight is 446.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a fused heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the field of oncology. This article synthesizes current research findings on its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C24H22N4OS2 with a molecular weight of approximately 446.6 g/mol. The structure features a thieno-triazolo-pyrimidine core which is known for its bioactive properties.
Property | Value |
---|---|
Molecular Formula | C₃₄H₂₂N₄OS₂ |
Molecular Weight | 446.6 g/mol |
CAS Number | 1184975-20-9 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine class. For instance, derivatives of this class have shown promising cytotoxicity against various cancer cell lines.
In a study examining similar thieno-triazolo-pyrimidines, compounds were tested against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. Notably, one derivative exhibited an IC50 value of 19.4 μM against MCF-7 cells, indicating significant potency compared to doxorubicin (IC50 = 40.0 μM) .
The proposed mechanism of action for these compounds involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies suggest that these compounds may interact with targets such as EGFR and PI3K , which are crucial in cancer progression .
Additionally, structure-activity relationship (SAR) analyses reveal that modifications to the benzyl and thieno moieties can enhance biological activity while minimizing toxicity to normal cells .
Study 1: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of various thieno-triazolo-pyrimidine derivatives using the MTT assay across multiple cancer cell lines. The results indicated that certain substitutions significantly improved potency while maintaining lower cytotoxicity towards normal human skin cells (BJ-1). For example:
- Compound X: IC50 against MCF-7 = 19.4 μM; IC50 against BJ-1 = 221.7 μM.
- Compound Y: IC50 against MCF-7 = 14.5 μM; IC50 against BJ-1 = 34.81 μM.
These findings suggest that careful structural modifications can yield compounds with desirable therapeutic indices .
Study 2: In Silico Analysis
In silico studies employing ADME (Absorption, Distribution, Metabolism, Excretion) profiling have shown favorable pharmacokinetic properties for certain derivatives. For instance:
- High gastrointestinal absorption predicted.
- Limited blood-brain barrier penetration.
- Favorable bioavailability indices (0.55).
Such profiles are essential for drug development as they suggest a lower risk of central nervous system side effects while ensuring effective systemic exposure .
Eigenschaften
IUPAC Name |
12-benzylsulfanyl-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS2/c1-16(2)19-10-8-17(9-11-19)14-27-22(29)21-20(12-13-30-21)28-23(27)25-26-24(28)31-15-18-6-4-3-5-7-18/h3-13,16H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTQWOJPGAQWFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.